1-Hydroxy-13-deoxocarminomycin

Description

Contextualization within Anthracycline Antibiotics Research

Anthracyclines are a class of potent antibiotics and chemotherapeutic agents widely used in the treatment of various cancers. mdpi.comfrontiersin.org Their mechanism of action primarily involves the intercalation of their planar tetracyclic aglycone into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication. ontosight.ai This interference with DNA processes ultimately leads to cell death. ontosight.ai

1-Hydroxy-13-deoxocarminomycin belongs to this important class of compounds. Research into diverse anthracyclines like this one is driven by the desire to discover new agents with improved therapeutic profiles, such as enhanced efficacy against resistant cancer cell lines or reduced cardiotoxicity, a significant side effect associated with widely used anthracyclines like doxorubicin (B1662922). nih.gov The study of novel anthracyclines such as this compound contributes to a deeper understanding of the structure-activity relationships within this class of molecules.

Historical Perspective of its Discovery and Isolation

This compound was first reported as a new anthracycline antibiotic in the early 1990s. nih.gov Its discovery was a result of biosynthetic studies involving a mutant strain of Streptomyces. Specifically, it was isolated from the fermentation broth of a daunorubicin-negative mutant. nih.gov This mutant, when supplied with certain known anthracyclinones, was capable of carrying out a limited biosynthetic conversion to produce novel anthracyclines, including this compound. nih.gov

The isolation and purification of this compound from the bioconversion broth were achieved using chromatographic techniques. nih.gov Its structural determination was subsequently carried out, confirming its identity as a new member of the anthracycline family. nih.gov This discovery highlighted the potential of using mutant strains of antibiotic-producing microorganisms to generate novel and potentially valuable natural products.

A related compound, 13-deoxycarminomycin (B1664541), was isolated from a biochemical mutant of Streptomyces peucetius var. caesius, the microorganism that produces doxorubicin. nih.gov This earlier work on related deoxy-anthracyclines provided a foundation for understanding the biosynthesis and potential activities of compounds like this compound.

Significance in Natural Product Chemistry and Drug Discovery Research

The significance of this compound in natural product chemistry lies in its unique structure and its role as a product of engineered biosynthesis. Its discovery demonstrated the feasibility of using mutasynthesis—the process of feeding a mutated organism with a synthetic substrate—to create novel natural products. This approach continues to be a valuable tool for generating chemical diversity and producing compounds that are not accessible through total synthesis or are not produced by wild-type organisms.

In the context of drug discovery, this compound and its derivatives have been evaluated for their biological activity. Studies have shown that it exhibits antitumor activity against leukemic L1210 cells. nih.gov The exploration of such novel anthracyclines is crucial in the search for new anticancer agents. While not as extensively studied as mainstream anthracyclines, the bioactivity of this compound and its analogs contributes to the broader understanding of how modifications to the anthracycline scaffold can influence their therapeutic potential.

The study of biosynthetic pathways that produce compounds like this compound and its precursor, 10-carboxy-13-deoxocarminomycin, provides valuable insights into the enzymatic machinery involved in anthracycline biosynthesis. ebi.ac.ukebi.ac.uk This knowledge can be harnessed to genetically engineer microorganisms to produce tailored anthracyclines with potentially improved pharmacological properties.

Compound Information Table

| Compound Name |

| This compound |

| 10-carboxy-13-deoxocarminomycin |

| 13-deoxycarminomycin |

| 3'-deamino-3'-morpholino-13-deoxo-10-hydroxycarminomycin (MX2) |

| Carminomycin |

| Daunorubicin (B1662515) |

| Doxorubicin |

| Rhodomycin (B1170733) D |

Structure

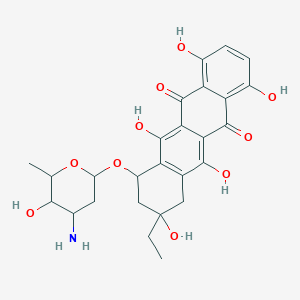

2D Structure

Properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXOQSCRBFOLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932484 | |

| Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145066-22-4 | |

| Record name | 1-Hydroxy-13-deoxocarminomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145066224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Bioconversion Pathways of 1 Hydroxy 13 Deoxocarminomycin

Microbial Origin and Producing Strains

Isolation from Streptomyces Species and Biochemical Mutants

1-Hydroxy-13-deoxocarminomycin has been identified as a product of certain strains of Streptomyces, a genus of bacteria renowned for its ability to produce a wide array of secondary metabolites, including many antibiotics. nih.gov Its isolation is often associated with genetically modified or "blocked" mutants of Streptomyces species that are known producers of other anthracyclines.

For instance, research on a daunorubicin-negative mutant of a Streptomyces species led to the isolation of this compound. nih.govebi.ac.uk Similarly, studies on biochemical mutants of Streptomyces peucetius var. caesius, the organism that produces doxorubicin (B1662922), and its carminatus variety, have been instrumental in identifying intermediates like 13-deoxycarminomycin (B1664541), a closely related compound. ebi.ac.ukresearchgate.net These mutant strains, with specific enzymes in their biosynthetic pathways intentionally inactivated, accumulate precursor molecules that would otherwise be converted into the final product. This accumulation allows for the isolation and characterization of these transient compounds.

Production through Limited Biosynthetic Conversion

The production of this compound can be achieved through a process known as limited biosynthetic conversion. This technique utilizes a mutant strain of Streptomyces that is incapable of producing its natural end-product, such as daunorubicin (B1662515). nih.gov When fed with specific precursor anthracyclinones, these mutants can perform a limited number of enzymatic steps, resulting in the formation of novel or intermediate compounds. nih.govebi.ac.uk In one such bioconversion, a daunorubicin-nonproducing mutant was used to produce four new anthracycline antibiotics, one of which was this compound. nih.govebi.ac.uk

Role as an Intermediate in Anthracycline Biosynthesis

Position within the Daunorubicin and Doxorubicin Biosynthetic Pathways

This compound is a key intermediate in the complex biosynthetic pathways of daunorubicin and doxorubicin. wikipedia.orgnih.gov These pathways involve a series of enzymatic reactions that modify a polyketide backbone to create the characteristic tetracyclic structure of anthracyclines, followed by glycosylation and further modifications.

The biosynthesis of daunorubicin and doxorubicin begins with the formation of the aglycone ε-rhodomycinone. nih.govasm.org This aglycone is then glycosylated to form rhodomycin (B1170733) D. ebi.ac.ukwikipedia.org A subsequent series of enzymatic steps, including demethylation and decarboxylation, leads to the formation of 13-deoxycarminomycin. nih.govnih.gov It is at this stage that the pathway can diverge, with 13-deoxycarminomycin and its hydroxylated counterpart, this compound, serving as critical precursors to the final products. nih.gov

Relationship to Other Anthracyclinones and Glycosides

The biosynthetic journey of this compound is intricately linked with several other anthracycline compounds.

Rhodomycin D: This glycoside is an early and crucial intermediate in the biosynthesis of both daunorubicin and doxorubicin. ebi.ac.uknih.gov The conversion of rhodomycin D is a key step that channels metabolites toward the production of these important anticancer agents. ebi.ac.uknih.gov The enzyme DauP, an esterase, acts on rhodomycin D to form 10-carboxy-13-deoxycarminomycin (B1219846). asm.orgnih.gov

13-deoxycarminomycin: This compound is a direct precursor in the biosynthetic pathway. ebi.ac.uk It can be produced from a baumycin-producing Streptomyces species and is a substrate for subsequent enzymatic modifications leading to daunorubicin. researchgate.net The enzyme DoxA can hydroxylate 13-deoxycarminomycin. ebi.ac.uknih.gov

The following table summarizes the relationship between these key compounds in the biosynthetic pathway.

| Precursor Compound | Enzymatic Conversion | Resulting Compound |

| ε-rhodomycinone | Glycosylation | Rhodomycin D |

| Rhodomycin D | Demethylation (DauP) | 10-carboxy-13-deoxycarminomycin |

| 10-carboxy-13-deoxycarminomycin | Decarboxylation | 13-deoxycarminomycin |

| 13-deoxycarminomycin | Hydroxylation (DoxA) | 13-dihydrocarminomycin |

Enzymatic Reactions and Gene Clusters Involved in its Formation and Modification

The formation and subsequent modification of this compound are governed by a specific set of enzymes encoded by gene clusters within the producing Streptomyces strains. These gene clusters contain the blueprints for the entire biosynthetic pathway. nih.gov

Key enzymes and their corresponding genes that play a role in the steps leading to and from this compound include:

DauP: This esterase is responsible for the removal of the carbomethoxy group from rhodomycin D, a critical step that leads to the formation of 10-carboxy-13-deoxycarminomycin. asm.orgnih.gov

DauK: A methyltransferase that can act on various anthracycline intermediates, including 10-carboxy-13-deoxycarminomycin and 13-deoxycarminomycin, at the 4-hydroxyl position. asm.orgnih.gov

DoxA: A versatile cytochrome P-450 hydroxylase, this enzyme is crucial for several steps in the later stages of the pathway. wikipedia.orgnih.gov It catalyzes the hydroxylation of 13-deoxycarminomycin and 13-deoxydaunorubicin. ebi.ac.uknih.gov DoxA is also the enzyme responsible for the final conversion of daunorubicin to doxorubicin by hydroxylating the C-14 position. wikipedia.org

The coordinated action of these enzymes, encoded by genes within a dedicated biosynthetic gene cluster, ensures the efficient production of daunorubicin and doxorubicin, with this compound and its related compounds serving as essential stepping stones in this intricate molecular assembly line.

Identification and Characterization of Relevant Enzymes (e.g., Cytochrome P-450-like proteins like DoxA, DauK methyltransferase, DauP decarboxylase)

The formation of this compound and its precursors is governed by a suite of tailoring enzymes. While the pathway initiates from a polyketide backbone, the crucial late-stage modifications are performed by specific enzymes such as esterases, methyltransferases, and oxidoreductases. researchgate.netasm.org

DauP (Esterase): The DauP gene product functions as an esterase. researchgate.netnih.gov Its primary role is to remove the carbomethoxy group from the C-10 position of an early glycosylated intermediate, rhodomycin D, to produce 10-carboxy-13-deoxycarminomycin. researchgate.netnih.govnih.govebi.ac.uk This step is critical as subsequent enzymes often cannot act on substrates containing the 10-carbomethoxyl moiety. asm.org

DauK (Methyltransferase): Also known as DnrK, this S-adenosyl-L-methionine (SAM)-dependent enzyme is a carminomycin 4-O-methyltransferase. uniprot.orgasm.org It catalyzes the transfer of a methyl group to the 4-hydroxyl (4-OH) position of the anthracycline ring. asm.org This action converts intermediates of the carminomycin series (which have a 4-OH group) to the daunorubicin series (which have a 4-OCH₃ group). asm.org For instance, it methylates 13-deoxycarminomycin to form 13-deoxydaunorubicin. researchgate.netasm.org Recent studies have also revealed that DnrK possesses a moonlighting function as a 10-decarboxylase. biorxiv.orgnih.gov

DoxA (Cytochrome P-450 Monooxygenase): DoxA is a versatile cytochrome P-450 enzyme that catalyzes multiple oxidative steps in the late stages of anthracycline biosynthesis. asm.orguniprot.org It is responsible for the hydroxylation of 13-deoxycarminomycin at the C-13 position to yield 13-dihydrocarminomycin, which is then further oxidized by DoxA to carminomycin. researchgate.netnih.gov The enzyme requires NADPH and molecular oxygen to function. wikipedia.org

1-Hydroxylase System: The introduction of a hydroxyl group at the C-1 position, a key feature of this compound, is a chemically challenging transformation. In the biosynthesis of other anthracyclines like kosinostatin, this step is catalyzed by a two-component enzyme system (KstA15/KstA16). pnas.org This system performs a regioselective hydroxylation, and a similar mechanism is the presumed catalyst for the C-1 hydroxylation of the 13-deoxocarminomycin scaffold. pnas.orgacs.org

| Enzyme | Class | Function in Anthracycline Biosynthesis | Key Substrate(s) | Product(s) |

|---|---|---|---|---|

| DauP | Esterase | Removes the C-10 carbomethoxy group. researchgate.netnih.gov | Rhodomycin D | 10-carboxy-13-deoxycarminomycin. nih.gov |

| DauK (DnrK) | Methyltransferase | Methylates the 4-hydroxyl group. uniprot.orgasm.org | 13-deoxycarminomycin, Carminomycin. researchgate.netasm.org | 13-deoxydaunorubicin, Daunorubicin. asm.org |

| DoxA | Cytochrome P-450 | Catalyzes hydroxylation and oxidation at C-13. researchgate.netasm.org | 13-deoxycarminomycin, 13-dihydrocarminomycin. nih.gov | 13-dihydrocarminomycin, Carminomycin. nih.gov |

| KstA15/KstA16-like | Hydroxylase System | Proposed to catalyze C-1 hydroxylation. pnas.org | Anthracycline Core | 1-Hydroxy-anthracycline. pnas.org |

Genetic Basis of Biosynthetic Steps and Gene Cluster Analysis

The genes encoding the enzymes for anthracycline biosynthesis are typically clustered together on the chromosome of the producing Streptomyces strain. asm.orgwikipedia.org The daunorubicin (dnr) gene cluster from Streptomyces peucetius and the corresponding cluster from Streptomyces sp. C5 have been extensively studied. asm.orgwikipedia.org

The dauP, dauK, and doxA genes are all located within this cluster. researchgate.netasm.orgnih.gov In Streptomyces sp. C5, the dauK gene lies immediately downstream of dauD (encoding aklanonic acid methyl ester cyclase), and they are located near dauP. asm.org The doxA gene was identified in a region between the polyketide synthase gene cluster and a transcriptional activator gene, dnrI. nih.gov The co-localization of these genes facilitates their coordinated regulation and expression during antibiotic production. Genetic studies have confirmed that the products of doxA, dauK, and dauP are both necessary and sufficient to convert the early glycoside intermediate, rhodomycin D, into doxorubicin in a heterologous host. researchgate.netnih.govnih.gov

Substrate Specificity of Biosynthetic Enzymes

The substrate flexibility and specificity of the tailoring enzymes are critical determinants of the final anthracycline products.

DauP: This esterase acts on the glycosylated intermediate rhodomycin D. researchgate.netnih.gov

DauK: This methyltransferase was initially thought to be highly specific, but further studies revealed a broader substrate range. It can methylate the 4-OH group of various anthracyclines, including rhodomycin D, 10-carboxy-13-deoxycarminomycin, 13-deoxycarminomycin, and carminomycin. researchgate.netasm.orgnih.gov However, its activity is generally restricted to monoglycosylated substrates. biorxiv.orgnih.gov

DoxA: DoxA exhibits relatively broad substrate specificity for anthracycline glycosides but is unable to accept aglycones (the sugar-free core) or substrates that retain the 10-carbomethoxyl group. asm.orguniprot.org Kinetic studies have shown that DoxA has a strong preference for 4-methoxy-substituted anthracyclines (the daunorubicin series) over their 4-hydroxy counterparts (the carminomycin series). asm.org For example, the catalytic efficiency (kcat/Km) for the oxidation of 13-dihydrodaunorubicin (B1199899) is significantly higher than for 13-dihydrocarminomycin. asm.org

| Enzyme | Accepted Substrates | Rejected Substrates | Kinetic Preference |

|---|---|---|---|

| DauK (DnrK) | 13-deoxycarminomycin, 10-carboxy-13-deoxycarminomycin, Rhodomycin D. researchgate.netnih.gov | Triglycosylated anthracyclines. biorxiv.org | Monoglycosides. nih.gov |

| DoxA | 13-deoxycarminomycin, 13-deoxydaunorubicin, Daunorubicin. researchgate.netasm.org | Aglycones, Anthracyclines with a 10-carbomethoxyl group. asm.org | Favors 4-methoxy anthracyclines over 4-hydroxy analogs. asm.org |

Bioconversion Methodologies for Anthracycline Production

The generation of novel anthracyclines like this compound often relies on bioconversion, where microorganisms or isolated enzymes are used to modify existing precursors.

In Vivo Bioconversion by Recombinant Microorganisms (e.g., Streptomyces lividans)

Streptomyces lividans is a widely used host for the heterologous expression of biosynthetic genes because it does not produce anthracyclines itself but provides a suitable metabolic background for their synthesis. researchgate.netnih.gov By introducing specific genes from a producer strain, S. lividans can be engineered to perform desired bioconversions.

A key example is the expression of the doxA, dauK, and dauP genes from Streptomyces sp. C5 in S. lividans TK24. researchgate.netnih.gov These recombinant strains gained the ability to convert rhodomycin D, the first glycoside intermediate, through the entire pathway to produce doxorubicin. nih.govnih.gov This strategy, known as combinatorial biosynthesis, allows for the production of new or rare anthracyclines by feeding precursors to engineered strains. For instance, feeding 13-deoxocarminomycin to an S. lividans strain expressing a C-1 hydroxylase could potentially yield this compound.

In Vitro Enzymatic Conversion Strategies

In vitro systems, using purified enzymes or cell-free extracts, offer a controlled environment for studying and performing specific biosynthetic reactions. researchgate.netasm.org

Cell-Free Extract Reactions: The functions of DoxA and DauK have been confirmed using in vitro assays with cell-free extracts from recombinant S. lividans strains expressing the respective enzymes. researchgate.netasm.org These experiments allow for precise control over substrate and cofactor concentrations to study reaction kinetics and product formation without the complexity of a living cell. asm.org

Pathway Reconstitution: More complex in vitro strategies involve the complete reconstitution of a multi-enzyme pathway. For example, the eight-enzyme pathway for the synthesis of dTDP-L-daunosamine, the activated sugar donor required for glycosylation, has been fully reconstituted in vitro. acs.orgresearchgate.net Such systems are powerful tools for identifying bottlenecks in a biosynthetic pathway and for producing key building blocks for the chemoenzymatic synthesis of novel anthracyclines. acs.org This approach could be used to synthesize the this compound aglycone and then glycosylate it in a subsequent enzymatic step.

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches to 1-Hydroxy-13-deoxocarminomycin Core Structure

The core structure of this compound is primarily accessed through biosynthetic pathways. A key method involves the use of mutant strains of Streptomyces that are blocked in the production of other anthracyclines, such as daunorubicin (B1662515).

A significant approach utilizes a daunorubicin-negative mutant of a Streptomyces species. nih.gov This method, known as limited biosynthetic conversion, involves feeding known anthracyclinones to the mutant strain. The enzymatic machinery of the microorganism then modifies the precursor to yield new anthracycline antibiotics, including this compound. nih.gov This process highlights the utility of microbial systems in performing complex chemical transformations that are challenging to achieve through purely chemical synthesis.

The biosynthetic pathway to anthracyclines, including this compound, originates from polyketide synthesis. uniroma1.it The aglycone backbone is assembled by a minimal polyketide synthase from an acetyl or propionyl starter unit and multiple malonyl-CoA extender units. uniroma1.it A series of enzymatic reactions, including ketoreduction, aromatization, cyclization, and oxygenation, lead to the formation of the tetracyclic aglycone. uniroma1.it This aglycone is then glycosylated, typically with a deoxysugar like daunosamine (B1196630), at the C-7 position. uniroma1.it

The immediate precursors and specific enzymatic steps leading to this compound involve a series of modifications of earlier intermediates in the anthracycline pathway. For instance, the enzyme DoxA, a cytochrome P-450 hydroxylase from Streptomyces sp. strain C5, is known to hydroxylate 13-deoxycarminomycin (B1664541) to 13-dihydrocarminomycin. nih.govasm.org This indicates that 13-deoxycarminomycin is a key intermediate. The formation of this compound likely involves a hydroxylation step at the C-1 position of a 13-deoxocarminomycin-like precursor.

Design and Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues of this compound are driven by the goal of improving its therapeutic index, overcoming drug resistance, and reducing toxicity. Modifications are typically focused on two main parts of the molecule: the aglycone moiety and the sugar moiety.

Modification of the Aglycone Moiety

Modifications to the tetracyclic aglycone of this compound and related anthracyclines can significantly impact their biological activity. Key positions for modification include C-1, C-10, and C-13.

One notable modification is the introduction of a methoxycarbonyl group at the C-10 position, leading to 1-Hydroxy-10-methoxycarbonyl-13-deoxocarminomycin . This compound has been produced alongside this compound through biosynthetic conversion using a daunorubicin-negative mutant. nih.govebi.ac.uk The enzymatic removal of the carbomethoxy group from related anthracyclines is catalyzed by the DauP enzyme, which converts ε-rhodomycinone-glycoside to 10-carboxy-13-deoxycarminomycin (B1219846). nih.govasm.org This suggests that the presence or absence of the C-10 methoxycarbonyl group can be controlled through genetic manipulation of the producing strain.

Another critical site for modification is the C-13 position. While this compound lacks a hydroxyl group at this position, other analogues can be generated through enzymatic hydroxylation. The DoxA enzyme can catalyze the hydroxylation of 13-deoxycarminomycin to form 13-dihydrocarminomycin. nih.govasm.org

The synthesis of various anthracycline aglycone mimics has also been explored through chemical synthesis. One approach involves a domino carbopalladation reaction to construct the tetracyclic ring system from simpler starting materials. beilstein-journals.org This method offers flexibility in introducing diverse substituents on the aglycone.

| Aglycone Analogue | Modification | Synthetic Method | Reference(s) |

| 1-Hydroxy-10-methoxycarbonyl-13-deoxocarminomycin | Addition of a methoxycarbonyl group at C-10 | Biosynthetic conversion | nih.gov, ebi.ac.uk |

| 10-carboxy-13-deoxycarminomycin | Carboxyl group at C-10 | Enzymatic demethylation (DauP) | nih.gov, asm.org |

| 13-dihydrocarminomycin | Hydroxylation at C-13 | Enzymatic hydroxylation (DoxA) | nih.gov, asm.org |

Derivatization of the Sugar Moiety

The daunosamine sugar attached at the C-7 position of the aglycone is crucial for the biological activity of anthracyclines and is a primary target for derivatization. ineosopen.orgresearchgate.net Modifications to the sugar moiety can influence the drug's interaction with DNA, cellular uptake, and susceptibility to drug resistance mechanisms.

A common strategy for derivatization is the acylation of the 4'-hydroxyl group of the daunosamine sugar. This has been applied to 13-deoxocarminomycin and related anthracyclines. The synthesis of 4'-O-acyl derivatives is typically achieved through the formation of a 2-oxazoline intermediate followed by mild acid hydrolysis. This approach has been used to synthesize a variety of 4'-O-acyl derivatives of doxorubicin (B1662922), daunorubicin, and 13-deoxocarminomycin. alljournals.cn

Another approach involves the N-alkylation of the amino group on the daunosamine sugar. This has been demonstrated with daunorubicin and doxorubicin, where the amino group is reacted with various alkylating agents. ineosopen.org While this modification can reduce cardiotoxicity, it may also decrease DNA binding affinity. ineosopen.org

Furthermore, the synthesis of novel disaccharide analogs has been explored, where the daunosamine moiety is linked to another sugar residue. acs.org This strategy aims to alter the drug's interaction with its cellular targets and potentially enhance its efficacy.

| Sugar Moiety Derivative Type | Modification Site | Synthetic Approach | Example Precursor | Reference(s) |

| 4'-O-Acyl derivatives | 4'-Hydroxyl group | Formation of 2-oxazoline intermediate and hydrolysis | 13-deoxocarminomycin | alljournals.cn |

| N-Alkyl derivatives | 3'-Amino group | N-alkylation | Daunorubicin, Doxorubicin | ineosopen.org |

| Disaccharide analogs | 4'-Hydroxyl group | Glycosylation with another sugar | Doxorubicin | acs.org |

Molecular Mechanisms of Action

Interaction with Nucleic Acids

A primary mode of action for anthracyclines is their direct interaction with the genetic material within the cell.

1-Hydroxy-13-deoxocarminomycin, like other anthracyclines, is thought to insert its planar tetracyclic ring structure between the base pairs of the DNA double helix. This process, known as DNA intercalation, physically distorts the helical structure. This distortion interferes with the binding of DNA and RNA polymerases, thereby obstructing the fundamental processes of replication and transcription. The binding affinity and specific sites of intercalation can be influenced by the nature of the substituents on the anthracycline molecule.

Beyond simple intercalation, this compound is presumed to interfere with the function of topoisomerase II. This essential enzyme is responsible for managing the topological state of DNA by creating and resealing transient double-strand breaks. Anthracyclines stabilize the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers cellular DNA damage response pathways, which can ultimately lead to programmed cell death, or apoptosis.

Redox Cycling and Reactive Oxygen Species Generation

A significant component of the mechanism of action for anthracyclines involves their ability to undergo redox cycling. The quinone moiety within the this compound structure can be reduced by cellular reductases to a semiquinone radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, generating superoxide (B77818) radicals and regenerating the parent quinone. This futile cycle can be repeated, leading to the continuous production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. The accumulation of ROS induces a state of oxidative stress, causing widespread damage to cellular components such as lipids, proteins, and nucleic acids, further contributing to cytotoxicity.

Cellular Signal Transduction Pathway Modulation

The cellular damage induced by DNA intercalation, topoisomerase II inhibition, and ROS generation can activate a cascade of cellular signal transduction pathways. For instance, DNA damage is a potent activator of the p53 tumor suppressor pathway, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The generation of ROS can also influence various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and apoptosis. The precise signaling pathways modulated by this compound have not been specifically elucidated.

Influence on Cellular Processes (e.g., DNA replication, RNA synthesis)

The culmination of the aforementioned molecular interactions results in a profound disruption of essential cellular processes. The physical blockage of the DNA template by intercalation and the generation of DNA strand breaks effectively halt both DNA replication and RNA synthesis. jst.go.jp The inhibition of these fundamental processes prevents cell division and the synthesis of proteins necessary for cell survival, ultimately leading to cell death.

| Mechanism of Action | Molecular Target | Cellular Consequence |

| DNA Intercalation | DNA Double Helix | Inhibition of DNA replication and RNA synthesis |

| Topoisomerase II Inhibition | Topoisomerase II-DNA complex | Accumulation of DNA double-strand breaks, apoptosis |

| Redox Cycling | Molecular Oxygen, Cellular Reductases | Generation of Reactive Oxygen Species (ROS), Oxidative Stress |

| Signal Transduction Modulation | Various signaling pathways (e.g., p53, MAPKs) | Cell cycle arrest, apoptosis |

Preclinical in Vitro Biological Activity Studies

Antineoplastic Activity in Established Cell Lines

Efficacy against Leukemic Cell Models (e.g., L1210 cells)

While direct studies on the efficacy of 1-Hydroxy-13-deoxocarminomycin against leukemic cell models are not extensively available in the current literature, research on closely related precursor compounds provides insight into the potential antineoplastic activity of this molecular class. For instance, derivatives of the anthracycline metabolite D788-1 (10-carboxy-13-deoxocarminomycin) have been synthesized and evaluated for their growth-inhibitory activities against cultured L1210 leukemic cells. nih.gov The examination of these related compounds helps in understanding the structure-activity relationships that govern the bioactivity of 13-deoxocarminomycin analogues.

The L1210 leukemia cell line is a well-established model for assessing the cytotoxic potential of novel therapeutic agents. Studies with other compounds, such as 5-AZA-2'-deoxycytidine (5-AZA-CdR) and beta-2'-deoxythioguanosine (TGdR), have demonstrated potent cytotoxic effects against L1210 cells, highlighting the utility of this model in identifying promising antileukemic agents.

Cytotoxicity against Other Cancer Cell Types

There is a notable lack of specific data in the published literature regarding the cytotoxic effects of this compound on a broad range of cancer cell types. General studies on various synthetic and natural compounds often include a panel of human cancer cell lines to determine the spectrum of activity. For example, the cytotoxicity of novel 1,4-naphthoquinone oxime derivatives has been evaluated against multiple human cancer cell lines, including those from colorectal, breast, and liver cancers. Such studies are crucial for identifying the potential therapeutic applications of a new compound. The evaluation of a compound's activity across different cancer types can reveal patterns of sensitivity and resistance, guiding further development.

Antimicrobial Activity Spectrum against Pathogenic Microorganisms

Currently, there is no available data specifically detailing the antimicrobial activity spectrum of this compound against pathogenic microorganisms. While some anthracyclines have been noted for their antibacterial properties, the primary focus of research for this class of compounds has been on their antineoplastic effects. Broader screening of anthracycline analogues against a panel of pathogenic bacteria and fungi would be necessary to determine the antimicrobial potential of this compound.

Comparative In Vitro Activity with Parent Anthracyclines and Clinically Approved Analogues

Comparative studies of anthracycline analogues are essential for understanding their relative potency and potential for reduced toxicity. A novel doxorubicin (B1662922) analogue, 13-deoxy, 5-iminodoxorubicin (DIDOX), was synthesized to mitigate the cardiotoxicity associated with doxorubicin. researchgate.netnih.gov In vitro, doxorubicin was found to inhibit the decatenation of DNA by topoisomerase IIβ with an EC50 of 40.1 μM, whereas DIDOX showed no significant effect on this enzyme at concentrations up to 100 μM. nih.gov This suggests that the modification at the 13-deoxy position can significantly alter the biological activity profile of the anthracycline.

In studies comparing idarubicin (B193468) and doxorubicin and their C-13 alcohol metabolites, idarubicin's growth inhibitory activity was less affected by P-glycoprotein-mediated efflux in multidrug-resistant cells than doxorubicin. nih.gov The IC50 value for doxorubicin was 12.3-fold greater in the resistant cell line compared to the parental cell line, while for idarubicin, it was only 1.8-fold greater. nih.gov

Table 1: Comparative Cytotoxicity of Anthracyclines in NIH-3T3 and MDR1-Transfected NIH-3T3 Cells

| Compound | Cell Line | IC50 (Fold Increase in Resistance) |

| Doxorubicin | NIH-3T3 | - |

| NIH-MDR1-G185 | 12.3 | |

| Idarubicin | NIH-3T3 | - |

| NIH-MDR1-G185 | 1.8 | |

| Doxorubicinol | NIH-3T3 | - |

| NIH-MDR1-G185 | 18.9 | |

| Idarubicinol | NIH-3T3 | - |

| NIH-MDR1-G185 | 7.8 |

Synergistic Effects with Other Investigational Agents

There is no specific information available regarding the synergistic effects of this compound with other investigational agents. However, combination chemotherapy is a cornerstone of modern cancer treatment, and preclinical studies often explore the potential for synergistic interactions between novel compounds and established drugs. nih.gov For example, many preclinical studies have reported synergistic effects between antibiotics and chemotherapeutic drugs in various cancers. mdpi.com The combination of different agents can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual drugs. nih.gov Future research on this compound could explore its potential for synergistic interactions with other anticancer agents to identify effective combination therapies.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Antineoplastic Potency

The antineoplastic potency of anthracyclines is largely attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and transcription. acs.orgineosopen.orgresearchgate.net The planar anthracycline core is a key structural determinant, allowing the molecule to insert between DNA base pairs. researchgate.net This intercalation disrupts the normal helical structure of DNA, creating a physical barrier to the cellular machinery involved in replication and transcription. researchgate.net

Role of Specific Hydroxyl and Methoxycarbonyl Groups on Biological Activity

The hydroxyl groups on the anthraquinone (B42736) core play a significant role in the molecule's interaction with DNA. Intramolecular hydrogen bonds between carbonyl and hydroxyl groups on the anthraquinone moiety contribute to the stability of the anthracycline-DNA complex. acs.org These hydrogen bonds can protect the intercalation site from water molecules, thereby strengthening the binding. acs.org

Specifically, the C-1 hydroxyl group is involved in the biosynthesis of some anthracyclines through a process of hydroxyl regioisomerization. nih.gov While the direct impact of the C-1 hydroxyl group on the activity of 1-Hydroxy-13-deoxocarminomycin is a subject of ongoing research, studies on related compounds suggest that the position and number of hydroxyl groups can influence both the DNA binding affinity and the potential for generating reactive oxygen species, another mechanism of anthracycline-induced cell death. mdpi.com The absence of the C-4 methoxy (B1213986) group in analogs like idarubicin (B193468) has been shown to improve activity in certain cancers. nih.gov

Influence of the Deoxysugar Moiety on Target Interaction and Activity

The deoxysugar moiety, typically attached at the C-7 position of the anthracycline core, is crucial for the molecule's biological activity. It serves as a minor groove binder in the DNA and is responsible for base-pair selectivity. mdpi.comsemanticscholar.org The nature and length of the glycosidic side chain have been shown to correlate with DNA binding affinity. nih.gov

Studies have demonstrated that the sugar residue can significantly influence the DNA binding ability of the anthracycline. nih.gov For instance, the amino group at the C-3' position of the sugar is important for the interaction with DNA. mdpi.comsemanticscholar.org The orientation and charge of the sugar portion are key factors in the drug-DNA binding process. mdpi.comsemanticscholar.org Research into novel anthracycline analogs has focused on modifying the sugar moiety to enhance DNA binding affinity and specificity, leading to the development of compounds with significantly increased potency. mdpi.comsemanticscholar.org

Computational Modeling and Docking Simulations for SAR Prediction

Computational modeling and docking simulations have become invaluable tools for predicting the structure-activity relationships of anthracyclines. These methods allow researchers to visualize and analyze the interactions between the drug molecule and its biological targets, such as DNA and topoisomerase II, at an atomic level.

Molecular docking studies can predict the preferred binding modes of anthracycline analogs and estimate their binding affinities. nih.govpensoft.net This information helps in understanding how structural modifications, such as the addition or removal of functional groups, might affect the compound's biological activity. For example, simulations can reveal how changes in the deoxysugar moiety or the hydroxylation pattern of the anthraquinone core influence the stability of the drug-DNA complex. By providing insights into these interactions, computational approaches can guide the rational design of new derivatives with potentially enhanced antitumor activity and reduced side effects. researchgate.net

Analytical and Characterization Methodologies in Research

Isolation and Purification Techniques for Biosynthetic Products

The initial step in characterizing a new compound from a fermentation broth, such as that from Streptomyces species, involves its isolation and purification from a complex mixture of other metabolites. High-resolution chromatographic techniques are pivotal in achieving the high degree of purity required for subsequent structural and biological analyses.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of anthracycline antibiotics. For compounds like 1-Hydroxy-13-deoxocarminomycin, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical HPLC protocol for the analysis of anthracyclines involves a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724). A linear gradient, for instance, from 10% to 100% acetonitrile over 30 minutes, allows for the separation of compounds with varying polarities. The eluting compounds are monitored using a UV-Vis detector, typically at a wavelength of 254 nm, where the anthracycline chromophore exhibits strong absorbance. While specific retention times are dependent on the exact HPLC system and conditions, this methodology allows for the high-resolution separation of various anthracycline analogues.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Elution | Linear Gradient (e.g., 10-100% Acetonitrile) |

| Flow Rate | 1 mL/min |

| Detection | UV-Vis at 254 nm |

This interactive table summarizes typical HPLC conditions for anthracycline analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the preliminary analysis and purification of anthracyclines from crude extracts. In the context of Streptomyces fermentations, TLC can be used to monitor the production of metabolites and to guide fractionation efforts. For the separation of carminomycin and its derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.

A suitable mobile phase for the separation of these compounds on silica gel is a mixture of chloroform (B151607) and methanol, often in a 9:1 (v/v) ratio. After development, the compounds can be visualized under UV light (254 nm or 366 nm) or by staining with reagents like vanillin-sulfuric acid, which react with the sugar moieties and other functional groups to produce colored spots. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions and can be used for identification purposes.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (e.g., 9:1 v/v) |

| Visualization | UV light (254/366 nm), Vanillin-Sulfuric Acid Spray |

This interactive table outlines common TLC conditions for the analysis of anthracyclines.

Structural Elucidation Techniques

Once a pure compound is obtained, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a compound like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together its molecular architecture.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule, such as the nature of the aglycone and the sugar moiety in anthracyclines.

Biological Assay Methodologies

To assess the potential therapeutic utility of a new anthracycline derivative, its biological activity must be evaluated. For anticancer agents, cytotoxicity assays are of primary importance.

In Vitro Drug Screening Assays

A primary focus of these screening assays is the interaction of the compound with DNA and associated enzymes. Given that anthracyclines are known to intercalate into DNA and inhibit topoisomerase II, initial screenings for novel analogues like this compound would likely involve:

DNA Intercalation Assays: These assays measure the ability of the compound to insert itself between the base pairs of DNA. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy (e.g., using ethidium (B1194527) bromide displacement assays), and circular dichroism are commonly employed to detect and quantify DNA intercalation.

Topoisomerase II Inhibition Assays: These assays determine the compound's ability to inhibit the enzymatic activity of topoisomerase II, a key enzyme involved in DNA replication and repair. Both cleavage complex stabilization assays and relaxation assays using plasmid DNA are standard methods.

The following table summarizes the typical in vitro drug screening assays that would be applied to this compound, based on established protocols for other anthracyclines.

| Assay Type | Principle | Typical Methodologies | Endpoint Measured |

| DNA Intercalation | Measures the binding of the compound within the DNA double helix. | UV-Vis Titration, Fluorescence Quenching, Ethidium Bromide Displacement | Change in absorbance or fluorescence upon binding to DNA. |

| Topoisomerase II Inhibition | Assesses the inhibition of the enzyme's ability to relax supercoiled DNA or stabilize the cleavage complex. | Plasmid DNA Relaxation Assay, Cleavage Complex Assay | Inhibition of DNA relaxation or formation of a stable enzyme-DNA-drug complex. |

| Radical Scavenging | Determines the antioxidant or pro-oxidant activity of the compound. | DPPH Assay, ABTS Assay | Reduction in the concentration of free radicals. |

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

Cell-based assays are fundamental to understanding the pharmacological effects of this compound at the cellular level. These assays provide critical data on its potency and selectivity against various cancer cell lines. The methodologies are generally consistent with those used for other cytotoxic agents.

Cytotoxicity Assays: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Antiproliferative Assays: To measure the ability of the compound to inhibit cell growth over time, proliferation assays are used. The sulforhodamine B (SRB) assay is a widely used method that relies on the staining of total cellular protein. Other methods include direct cell counting using a hemocytometer or automated cell counters, and DNA synthesis assays such as the BrdU (bromodeoxyuridine) incorporation assay.

The table below outlines common cell-based assays that would be utilized to characterize the bioactivity of this compound.

| Assay | Principle | Cell Lines Commonly Used | Endpoint |

| MTT Assay | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer) | IC50 (half-maximal inhibitory concentration) |

| SRB Assay | Staining of total cellular protein by sulforhodamine B. | Same as MTT | GI50 (half-maximal growth inhibition) |

| Trypan Blue Exclusion | Staining of non-viable cells with trypan blue. | Various suspension and adherent cell lines | Percentage of viable cells |

| Colony Formation Assay | Measures the ability of single cells to grow into colonies. | Adherent cancer cell lines | Plating efficiency and surviving fraction |

Microbiological Techniques for Antibiotic Activity Assessment

Anthracyclines, in addition to their anticancer properties, often exhibit antimicrobial activity. Standard microbiological techniques are used to determine the spectrum and potency of the antibiotic effects of this compound.

The primary methods for assessing antibiotic activity include:

Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the organism to the compound.

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilutions of the compound are prepared in a liquid growth medium and inoculated with the test organism.

The following table summarizes the standard microbiological assays for evaluating the antibiotic potential of this compound.

| Assay | Principle | Microorganisms Tested | Endpoint |

| Disk Diffusion | Diffusion of the compound from a disk into the agar, inhibiting microbial growth. | Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Zone of inhibition (in mm) |

| Broth Microdilution | Determination of the lowest concentration of the compound that inhibits visible microbial growth in a liquid medium. | Same as Disk Diffusion | Minimum Inhibitory Concentration (MIC) (in µg/mL) |

Genetic and Molecular Biology Techniques for Biosynthetic Pathway Investigation

Understanding the biosynthetic pathway of this compound is crucial for its targeted production and for generating novel analogues through metabolic engineering. The genetic and molecular biology techniques employed are largely based on the well-studied biosynthesis of other anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), which are produced by various Streptomyces species.

Gene Cloning, Expression, and Mutagenesis

The investigation of the biosynthetic gene cluster (BGC) responsible for this compound production involves the following key steps:

Identification and Cloning of the BGC: The BGC is typically identified by searching the genome of the producing organism for genes homologous to known anthracycline biosynthesis genes, particularly those encoding polyketide synthases (PKSs). Once identified, the entire cluster can be cloned into a suitable vector, such as a cosmid or a bacterial artificial chromosome (BAC), for further study.

Heterologous Expression: To confirm the function of the cloned BGC, it is introduced into a heterologous host, often a genetically well-characterized Streptomyces strain like Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host confirms the identity of the BGC.

Gene Mutagenesis: To elucidate the function of individual genes within the cluster, targeted gene knockouts or gene replacements are created using techniques like PCR-targeting or CRISPR-Cas9-based genome editing. The resulting mutants are then analyzed for changes in their metabolite profile, which can reveal the function of the inactivated gene.

Enzyme Activity Assays and Characterization

Once the genes involved in the biosynthesis of this compound are identified, the corresponding enzymes are expressed, purified, and characterized to understand their specific roles. The hydroxylation at the C-1 position is a key step in the biosynthesis of this compound. Based on studies of other anthracyclines, this reaction is likely catalyzed by a two-component monooxygenase system. acs.org

Enzyme Expression and Purification: The genes encoding the putative biosynthetic enzymes are cloned into expression vectors, often with an affinity tag (e.g., a His-tag), and overexpressed in a suitable host like Escherichia coli. The recombinant proteins are then purified using affinity chromatography.

In Vitro Enzyme Assays: The activity of the purified enzymes is tested in vitro by providing them with the appropriate substrate and cofactors. For a hydroxylase, the reaction mixture would typically include the dehydroxylated precursor (13-deoxocarminomycin), a reducing agent like NADPH, and a source of molecular oxygen. The reaction products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of this compound.

The characterization of a putative 1-hydroxylase from the this compound biosynthetic pathway would involve the assays summarized in the table below.

| Assay | Principle | Substrates & Cofactors | Product Detection |

| In Vitro Hydroxylation | Measures the conversion of the substrate to the hydroxylated product by the purified enzyme. | 13-deoxocarminomycin, NADPH, FAD, O2 | HPLC, LC-MS |

| Substrate Specificity | Determines the range of substrates the enzyme can act upon. | Various anthracycline precursors | HPLC, LC-MS |

| Kinetic Analysis | Determines the kinetic parameters (Km, Vmax, kcat) of the enzyme. | Varying concentrations of substrate and cofactors | Spectrophotometry, HPLC |

Future Directions in Research on 1 Hydroxy 13 Deoxocarminomycin

Advanced Elucidation of Undiscovered Biosynthetic Pathway Steps

The biosynthesis of anthracyclines is a complex process orchestrated by a suite of enzymes, including polyketide synthases (PKS) and various tailoring enzymes. While the general pathway for related compounds is understood, the specific enzymatic steps leading to 1-Hydroxy-13-deoxocarminomycin are not fully characterized. Future research will likely focus on identifying and characterizing the specific enzymes responsible for the unique chemical decorations of its aglycone structure. Genome mining of producing organisms, such as Streptomyces species, can reveal the biosynthetic gene clusters (BGCs) involved in its production. nih.govfrontiersin.orgnih.gov The elucidation of these late steps in the biosynthetic pathway is crucial for understanding how structural diversity is generated among anthracyclines. nih.govresearchgate.netnih.gov

Key areas for investigation include:

Identification of the complete biosynthetic gene cluster: Pinpointing the specific genes responsible for the synthesis of this compound.

Characterization of tailoring enzymes: In-depth study of the hydroxylases, methyltransferases, and glycosyltransferases that modify the polyketide backbone to yield the final product.

Investigation of regulatory mechanisms: Understanding how the expression of the biosynthetic genes is controlled, which can be manipulated to increase yield.

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity

The development of novel analogues of existing antibiotics is a promising strategy to improve their therapeutic index, overcoming issues such as toxicity and drug resistance. Based on the structure of this compound, the rational design and synthesis of new derivatives could lead to compounds with enhanced target specificity and reduced side effects. By modifying specific functional groups, it may be possible to modulate the compound's interaction with its biological targets.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold to understand how different chemical moieties influence its biological activity.

Combinatorial biosynthesis: Utilizing the biosynthetic machinery of the producing organism to generate a library of novel analogues by introducing genes from other pathways. nih.gov

Chemoenzymatic synthesis: Combining chemical synthesis with enzymatic transformations to create novel derivatives that are not accessible through traditional synthesis alone.

Exploration of New Biological Targets and Diverse Mechanisms of Action

The primary mechanism of action for many anthracyclines involves the intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death. However, there is growing evidence that anthracyclines may have other biological targets and mechanisms of action. Future research on this compound should explore these alternative pathways to uncover novel therapeutic applications.

Potential areas of exploration include:

Identification of novel protein targets: Utilizing proteomic approaches to identify proteins that interact with this compound.

Investigation of effects on cellular signaling pathways: Determining if the compound modulates key signaling pathways involved in cancer progression or other diseases.

Screening for activity against a broader range of diseases: Testing the compound for efficacy against other diseases, such as bacterial or viral infections.

Optimization of Fermentation and Bioconversion Processes for Scaled Production

To enable extensive preclinical and clinical studies, the production of this compound needs to be efficient and scalable. Optimization of the fermentation process of the producing Streptomyces strain is a critical step towards achieving this goal. This involves fine-tuning various physical and chemical parameters of the culture conditions. nih.govinnovareacademics.inplos.orgnih.gov

Key parameters for optimization include:

Medium composition: Identifying the optimal carbon and nitrogen sources, as well as essential minerals and trace elements.

Process parameters: Controlling pH, temperature, dissolved oxygen, and agitation speed to maximize product yield.

Fed-batch and continuous fermentation strategies: Developing advanced fermentation strategies to improve productivity and process efficiency.

Below is a representative data table illustrating the potential impact of optimizing fermentation parameters on the production of a secondary metabolite by a Streptomyces species.

| Parameter | Initial Condition | Optimized Condition | Yield Improvement (%) |

| Carbon Source (g/L) | Glucose (20) | Glucose (39.28) | - |

| Nitrogen Source (g/L) | Soybean Meal (10) | Soybean Meal (15.48) | - |

| Initial pH | 7.0 | 6.5 | - |

| Temperature (°C) | 28 | 30 | - |

| Overall Yield | Baseline | Increased | ~60% |

This table is a hypothetical representation based on typical fermentation optimization results for Streptomyces and does not represent actual data for this compound.

Integration with Synthetic Biology and Metabolic Engineering Approaches for Biosynthetic Diversification

The fields of synthetic biology and metabolic engineering offer powerful tools to manipulate the biosynthetic pathways of natural products. nih.govnih.gov By applying these approaches to the this compound biosynthetic pathway, it will be possible to generate a wide range of novel compounds and improve the production of the parent molecule. nih.govnih.govmdpi.com

Future research in this area will focus on:

Refactoring the biosynthetic gene cluster: Re-designing the gene cluster to place it under the control of synthetic promoters and regulatory elements for fine-tuned expression.

Heterologous expression: Transferring the biosynthetic gene cluster into a more genetically tractable host organism for easier manipulation and potentially higher yields.

Pathway engineering: Introducing or deleting genes to redirect metabolic flux towards the production of this compound or its precursors, and to create novel derivatives. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. What methodological steps are critical for optimizing the synthesis of 1-Hydroxy-13-deoxocarminomycin to ensure reproducibility?

- Answer : Reproducible synthesis requires rigorous validation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and precursor sourcing. Researchers should:

- Cross-reference primary literature to verify protocols .

- Document deviations (e.g., impurities in starting materials) and their impacts .

- Use milestone-based experimental planning (e.g., critical control points for yield and purity) .

- Table 1 : Key Parameters for Synthesis Optimization

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while minimizing variability?

- Answer :

- Use orthogonal assays (e.g., cell viability + target-binding studies) to confirm activity .

- Include positive/negative controls (e.g., known inhibitors) and triplicate replicates .

- Standardize cell lines and culture conditions (e.g., passage number, serum batches) .

- Calibrate equipment (e.g., plate readers) using reference standards .

Q. What literature review strategies are effective for identifying research gaps in this compound studies?

- Answer :

- Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., focusing on anthracycline analogs) .

- Use databases like PubMed and SciFinder, prioritizing peer-reviewed journals over preprint platforms .

- Map contradictions (e.g., divergent IC50 values) to methodological differences (e.g., assay types) .

Advanced Research Questions

Q. How should contradictory data on the mechanism of action (MoA) of this compound be resolved methodologically?

- Answer :

- Perform comparative dose-response studies across models (e.g., 2D vs. 3D cell cultures) to isolate context-dependent effects .

- Apply multi-omics profiling (transcriptomics, proteomics) to identify upstream/downstream targets .

- Validate hypotheses using gene knockout or CRISPR-Cas9 models .

- Table 2 : Common Sources of MoA Contradictions

Q. What methodological frameworks are recommended for integrating pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound?

- Answer :

- Develop compartmental PK/PD models using software like NONMEM or Monolix, incorporating parameters such as clearance rates and tissue distribution .

- Validate models with in vivo data (e.g., plasma concentration-time curves from rodent studies) .

- Account for metabolite activity (e.g., hydroxylated derivatives) using LC-MS/MS profiling .

Q. How can researchers standardize assays for evaluating the cardiotoxicity of this compound, given methodological variability in existing studies?

- Answer :

- Adopt consensus protocols (e.g., hiPSC-derived cardiomyocytes + impedance-based toxicity screening) .

- Report detailed methodology, including cell maturation status and assay endpoints (e.g., beat rate vs. calcium transients) .

- Collaborate with cross-disciplinary teams (e.g., cardiologists, toxicologists) to validate findings .

Methodological Best Practices

- Data Presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for structuring results, using tables/figures to highlight trends (e.g., dose-response curves) and avoid overcrowding with structures .

- Ethical Compliance : For preclinical-to-clinical translation, address FDA/EMA guidelines on nonclinical studies (e.g., genotoxicity, safety pharmacology) .

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in supplemental materials and public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.